![molecular formula C11H11BrO2 B1283529 6-Bromo-2,2-dimethylchroman-4-one CAS No. 99853-21-1](/img/structure/B1283529.png)
6-Bromo-2,2-dimethylchroman-4-one
Overview
Description
Scientific Research Applications
NMR Spectroscopy Analysis
This compound has been used in studies to understand substituent effects on NMR spectroscopy . Researchers have reported the attribution of 1H and 13C NMR signals for a library of substituted 2,2-dimethylchroman-4-one derivatives, which includes 6-Bromo-2,2-dimethylchroman-4-one .
Biological Activity Studies
Chromanone derivatives have been studied for their biological activities. For instance, certain derivatives have shown high binding affinities to Aβ plaques , which are significant in Alzheimer’s disease research .
Medicinal Chemistry
The chroman-4-one skeleton is a major building block in a large class of medicinal compounds. Synthetic chroman-4-one derivatives, including those with bromo and methyl groups, exhibit a broad spectrum of significant biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Chromanone analogs, which include 6-bromo-2,2-dimethylchroman-4-one, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It has been found that certain chroman-4-one derivatives exhibit high binding affinities to aβ plaques , suggesting that 6-Bromo-2,2-dimethylchroman-4-one may interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that 6-Bromo-2,2-dimethylchroman-4-one may have similar effects.
properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLKUNVLSWKFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563646 | |
Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99853-21-1 | |
Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.